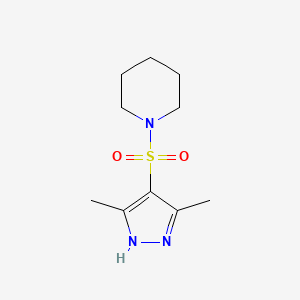

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Descripción

Propiedades

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGLAYSDNYDXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404312 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91141-46-7 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3,5-Dimethyl-1H-pyrazole

The initial step in the preparation of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is the synthesis of the 3,5-dimethyl-1H-pyrazole core. This is typically achieved by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol under mild conditions (25–35 °C). This reaction is exothermic and proceeds quantitatively, yielding the pyrazole ring with methyl groups at the 3 and 5 positions.

- Reaction conditions:

- Reagents: Pentane-2,4-dione and 85% hydrazine hydrate

- Solvent: Methanol

- Temperature: 25–35 °C

- Yield: Quantitative (near 95%)

- Reference: This method is well-documented and reproducible, providing a reliable starting material for further functionalization.

Introduction of the Sulfonyl Group (Sulfonylation)

The key functionalization step involves converting the 3,5-dimethyl-1H-pyrazole into its sulfonyl chloride derivative, which serves as an intermediate for subsequent coupling with piperidine.

-

- The pyrazole is reacted with chlorosulfonic acid in chloroform at 0 °C under nitrogen atmosphere.

- The reaction mixture is then heated to 60 °C and stirred for 10 hours to ensure complete sulfonylation at the 4-position of the pyrazole ring.

- Thionyl chloride is added at 60 °C to convert the sulfonic acid intermediate into the sulfonyl chloride.

- After stirring for an additional 2 hours, the reaction mixture is quenched with a dichloromethane and ice-cold water mixture.

- The organic layer is separated, dried, and evaporated to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

-

- Chlorosulfonic acid: large excess (approx. 5.5 equivalents)

- Solvent: Chloroform

- Temperature: 0 °C to 60 °C

- Reaction time: 12 hours total (10 h + 2 h)

- Yield: Appreciable yields reported, typically above 70% after purification.

- Reference: This sulfonylation method is a standard approach for introducing sulfonyl chloride groups on pyrazole rings and is critical for subsequent amide bond formation.

Coupling with Piperidine to Form this compound

The final step involves nucleophilic substitution of the sulfonyl chloride intermediate with piperidine to form the sulfonamide linkage.

- Reaction conditions:

- Reagents: 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and piperidine (1.05 equivalents)

- Base: Diisopropylethylamine (DIPEA) or potassium tert-butoxide (1.5 equivalents) to neutralize HCl formed

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature (25–30 °C)

- Reaction time: 12–16 hours

- Optimization:

- Potassium tert-butoxide in THF gave the highest yields (~78%) compared to other bases such as NaH, NaOH, or carbonates, which gave lower yields or no reaction.

- DIPEA in DCM is also effective for sulfonamide formation, providing good yields and clean reaction profiles.

- Workup:

- After reaction completion, the mixture is washed with water, dried over sodium sulfate, and purified by column chromatography.

- Yields: Typically range from 70% to 80% under optimized conditions.

- Reference: Detailed optimization studies show the importance of base and solvent choice for maximizing yield and purity.

Summary Table of Reaction Conditions and Yields for Sulfonamide Formation

| Entry | Base | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium tert-butoxide | THF | 16 | 78 | Best yield, clean reaction |

| 2 | Sodium hydride (NaH) | DMF | 12 | 55 | Moderate yield, longer time |

| 3 | Sodium hydroxide (NaOH) | DMF | 24 | 32 | Lower yield |

| 4 | Potassium carbonate (K2CO3) | DMF | 32 | 15 | Low yield |

| 5 | Potassium carbonate (K2CO3) | THF | 36 | No reaction | |

| 6 | Sodium carbonate (Na2CO3) | DMF | 32 | 18 | Low yield |

*All reactions carried out on 100 mg scale with sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (1.5 equiv), solvent (10 vol).

Analytical Characterization

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR confirm the presence of methyl groups on the pyrazole ring, sulfonyl linkage, and piperidine ring protons.

- Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Thin Layer Chromatography (TLC):

- Used to monitor reaction progress and purity during synthesis.

- Elemental Analysis:

Research Findings and Notes

- The sulfonylation step is critical and requires careful control of temperature and reagent addition to avoid side reactions.

- The choice of base and solvent in the coupling step significantly affects the yield and purity of the final sulfonamide.

- Potassium tert-butoxide in THF is superior to other bases for this coupling reaction.

- The overall synthetic route is scalable and suitable for producing gram-scale quantities for further biological or chemical studies.

- The compound serves as an important intermediate for further derivatization and has been studied for biological activities such as antiproliferative effects.

Análisis De Reacciones Químicas

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents like amines or thiols, leading to the formation of new derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules and is utilized as a reagent in various organic reactions. Its structural features allow it to participate in diverse chemical transformations such as oxidation and substitution reactions.

Biology

Research has indicated potential biological activities:

- Antimicrobial Activity : Exhibits inhibition against various microbial strains.

- Anti-inflammatory Effects : May interact with enzymes involved in inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest antiproliferative effects against cancer cell lines.

Medicine

Ongoing research aims to explore its therapeutic potential for treating diseases. The compound's mechanism of action may involve interactions with specific molecular targets, enhancing its binding affinity due to the piperidine ring.

Industry

In industrial applications, it is used in developing new materials and as a catalyst in chemical processes. Its unique properties contribute to advancements in material science and catalysis.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

- Anticancer Activity : A study evaluated various pyrazole derivatives for anticancer properties and found significant inhibitory effects on cancer cell proliferation while maintaining low toxicity levels.

- Antibacterial Activity : Investigations highlighted the antibacterial efficacy of sulfonamide derivatives against resistant bacterial strains, indicating potential applications in treating infections caused by multi-drug resistant organisms.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized against analogs with variations in the sulfonamide linker, piperidine substituents, or pyrazole modifications. Below is a detailed analysis:

Piperidine-Sulfonamide Derivatives

Key Findings :

- Substituent Position : The 3-methylpiperidine analog (MW 257.35) exhibits higher hydrophobicity compared to the 4-keto derivative (MW 257.31), suggesting divergent bioavailability profiles .

- Binding Interactions : Bulky groups (e.g., 3-phenylbutyl) on piperidine induce conformational shifts in ligand-receptor complexes, as seen in S1R ligands with RMSD >4 Å. These compounds adapt to hydrophobic cavities near helices α4/α5 while maintaining salt bridges with Glu172 .

Pyrazole-Sulfonamide Variants

Key Findings :

- Electron-Withdrawing Groups : Chlorine substituents (e.g., dichlorobenzyl) may improve metabolic stability but increase toxicity risks .

- Toxicity Profiles : 1-(1-Phenylcyclohexyl)piperidine derivatives exhibit significant acute toxicity in animal models, highlighting the impact of aromatic/hydrophobic groups on safety .

Actividad Biológica

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring and a sulfonyl group attached to a pyrazole moiety. This compound, with a molecular formula of CHNOS and a molecular weight of approximately 243.33 g/mol, is being investigated for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. These compounds have been shown to inhibit the growth of various microbial strains, making them candidates for further development as therapeutic agents against infections .

Anti-inflammatory Effects

The pyrazole moiety is associated with various pharmacological effects, including anti-inflammatory properties. Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in biological systems .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of pyrazole sulfonamides exhibit antiproliferative effects against cancer cell lines. For instance, a study reported the synthesis of new pyrazole-4-sulfonamide derivatives and their evaluation for antiproliferative activity against U937 cells, revealing promising results with low cytotoxicity .

The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonyl group may inhibit or activate enzymes and receptors involved in various biochemical pathways. The piperidine ring enhances binding affinity to these targets, contributing to the observed biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine | CHNOS | Different substitution pattern on the pyrazole ring |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | CHClNOS | Acts as a precursor in synthesis; more reactive due to chlorine |

| 4-Methylpiperidine hydrochloride | CHN | Lacks the pyrazole moiety; used in different applications |

The structural uniqueness of this compound allows it to exhibit distinct biological properties not observed in other similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

- Anticancer Activity : A recent study evaluated various pyrazole derivatives for their anticancer properties and found that some exhibited significant inhibitory effects on cancer cell proliferation while maintaining low toxicity levels .

- Antibacterial Activity : Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against resistant bacterial strains, indicating potential applications in treating infections caused by multi-drug resistant organisms.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine, and how can yield optimization be achieved?

- Methodological Answer :

- Step 1 : Start with the sulfonylation of 3,5-dimethylpyrazole using chlorosulfonic acid, followed by coupling with piperidine derivatives (see IUPAC naming conventions and SMILES in ).

- Step 2 : Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. For example, polar aprotic solvents like DMF enhance sulfonylation efficiency.

- Step 3 : Monitor purity via HPLC (as described in ’s assay protocols ). Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.

- Reference : provides the compound’s SMILES and storage conditions (room temperature), critical for handling intermediates .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm sulfonyl-piperidine linkage (e.g., sulfonyl protons at δ 3.1–3.5 ppm; piperidine ring protons at δ 1.5–2.2 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated exact mass: 244.088 g/mol, per ).

- Infrared (IR) Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm) and pyrazole C=N bonds (~1600 cm) .

- Table : Comparison of Characterization Techniques

| Technique | Key Peaks/Bands | Application | Reference |

|---|---|---|---|

| -NMR | δ 3.1–3.5 (sulfonyl) | Linkage confirmation | |

| HRMS | m/z 244.088 | Molecular weight | |

| IR | 1350–1150 cm | Sulfonyl group |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Step 1 : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map potential reaction pathways (as per ICReDD’s approach in ).

- Step 2 : Simulate sulfonyl group interactions with metal catalysts (e.g., Pd or Cu) to predict cross-coupling efficiency.

- Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying conditions).

- Reference : emphasizes integrating computational and experimental data to reduce trial-and-error cycles .

Q. What experimental approaches resolve contradictions in thermal stability data for sulfonylated piperidine derivatives?

- Methodological Answer :

- Step 1 : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N) to assess decomposition temperatures.

- Step 2 : Compare results with computational predictions (e.g., bond dissociation energies of sulfonyl-piperidine bonds using Gaussian software).

- Step 3 : Cross-reference with structurally analogous compounds (e.g., ’s thermal studies on pyrrolo-pyridinediones ).

- Reference : ’s thermal data on related heterocycles provides a benchmark for analysis .

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Step 1 : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like kinases or proteases.

- Step 2 : Validate via in vitro assays (e.g., fluorescence-based enzymatic inhibition assays, as in ’s protocols ).

- Step 3 : Optimize pharmacokinetic properties (logP, solubility) using QSAR models.

- Reference : highlights similar piperidine derivatives tested for biological activity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Step 1 : Use continuous-flow reactors to enhance heat/mass transfer (refer to ’s RDF2050112 on reactor design ).

- Step 2 : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring.

- Step 3 : Optimize chiral resolution via crystallization (e.g., using tartaric acid derivatives).

- Reference : ’s classification of reaction fundamentals supports scalable reactor designs .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., solvent effects, basis set selection in DFT).

- Step 2 : Perform sensitivity analysis on experimental variables (e.g., catalyst loading, solvent purity).

- Step 3 : Apply ICReDD’s feedback loop () to iteratively refine models using experimental data .

Q. What statistical methods are suitable for analyzing heterogeneous catalysis data involving this compound?

- Methodological Answer :

- Step 1 : Use multivariate analysis (e.g., PCA or PLS regression) to identify key variables affecting catalytic efficiency.

- Step 2 : Apply Design-Expert® software for response surface methodology (RSM) optimization.

- Step 3 : Validate with ANOVA to ensure model significance (p < 0.05).

- Reference : ’s emphasis on comparative methodologies supports robust statistical frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.